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5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1361231
CAS No.: 20829-96-3
M. Wt: 197.57 g/mol
InChI Key: NIGOFAVNIBBNJV-UHFFFAOYSA-N
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Description

Contextualizing Benzoxazine (B1645224) Chemistry

Benzoxazine chemistry centers around a class of heterocyclic compounds that are typically synthesized from phenols, primary amines, and formaldehyde. nih.gov These monomers are notable for their versatile molecular design flexibility, which allows for the creation of a wide array of structures with tailored properties. researchgate.netresearchgate.net A key characteristic of benzoxazine monomers is their ability to undergo thermally-accelerated ring-opening polymerization to form polybenzoxazines, a type of phenolic resin. nih.govnih.gov

This polymerization process is distinguished by several advantageous features, including near-zero shrinkage upon curing, low water absorption, and the absence of toxic by-products. researchgate.netresearchgate.net The resulting polybenzoxazine materials exhibit desirable properties such as high thermal resistance, flame retardancy, and excellent dielectric properties, making them valuable in electronics and high-performance materials. researchgate.netnih.gov The fundamental structure of benzoxazines, featuring an oxazine (B8389632) ring fused to a benzene (B151609) ring, provides a robust scaffold for further chemical modification. researchgate.net

Significance in Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most varied family of organic compounds. ijnrd.org Their significance is particularly pronounced in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.govijnrd.org The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties that are crucial for biological interactions. numberanalytics.com

The structural diversity of heterocyclic compounds allows them to serve as privileged scaffolds in drug design. nih.gov They are integral to the structure of numerous natural products, vitamins, and hormones. jmchemsci.com In drug discovery, heterocycles are used to modify properties such as solubility, lipophilicity, and polarity, which helps in optimizing the absorption, distribution, metabolism, and excretion (ADME) characteristics of potential drug candidates. nih.gov Researchers have successfully developed heterocyclic compounds with a wide spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. ijnrd.orgnumberanalytics.com The continuous exploration of new synthetic methodologies provides access to a vast and diverse chemical space for discovering novel therapeutic agents. nih.gov

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused and scientifically accurate overview of the chemical compound 5-chloro-1H-benzo[d] nih.govoxazine-2,4-dione. The scope is strictly limited to the foundational aspects of this compound, framed by its position within benzoxazine chemistry and the wider context of heterocyclic research. This text will adhere to a structured outline to explore the chemical nature and scientific relevance of the title compound based on available research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO3 B1361231 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20829-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGOFAVNIBBNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348611
Record name 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20829-96-3
Record name 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Ii. Synthetic Methodologies for 5 Chloro 1h Benzo D 1 2 Oxazine 2,4 Dione and Its Derivatives

Classical Synthetic Approaches

The traditional methods for synthesizing the 1H-benzo[d] prepchem.comwikipedia.orgoxazine-2,4-dione scaffold have been foundational in heterocyclic chemistry. These approaches often rely on the cyclization of functionalized benzoic acid derivatives or the transformation of existing cyclic structures.

Cyclization of Substituted Anthranilic Acids

A cornerstone in the synthesis of isatoic anhydrides, including the 5-chloro derivative, is the cyclization of substituted anthranilic acids. This method involves the formation of the dione ring system from a 2-aminobenzoic acid precursor through the introduction of a carbonyl group.

The direct precursor for 5-chloro-1H-benzo[d] prepchem.comwikipedia.orgoxazine-2,4-dione is 2-amino-6-chlorobenzoic acid. The cyclization is typically accomplished by reacting the precursor with a phosgene equivalent. Phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), or triphosgene (bis(trichloromethyl) carbonate) are commonly employed for this transformation. nih.govnih.gov Triphosgene is often preferred due to its solid nature, which makes it safer and easier to handle compared to gaseous phosgene. nih.gov

The reaction proceeds by the initial formation of an N-chloroformyl derivative or a related intermediate, which then undergoes intramolecular cyclization to yield the desired product. The general method is applicable to a range of substituted anthranilic acids. orgsyn.org For instance, a similar procedure has been documented for the synthesis of the isomeric 6-chloroisatoic anhydride (B1165640) from 2-amino-5-chlorobenzoic acid, achieving a high yield of 89%. prepchem.com

Table 1: Synthesis of 6-chloroisatoic anhydride from 2-amino-5-chlorobenzoic acid

Starting MaterialReagentSolventReaction TimeYield
2-amino-5-chlorobenzoic acidTriphosgeneDry THF18 h89%

An alternative to phosgene and its derivatives involves condensation-cyclization reactions with other carbonylating agents. One such reagent is ethyl chloroformate. The reaction of an anthranilic acid with ethyl chloroformate can lead to the formation of the corresponding isatoic anhydride. orgsyn.org This method, however, can sometimes be complicated by the formation of side products like monoethyl or diethyl isatoates. orgsyn.org

A more recent approach involves a two-step process where the 2-aminobenzoic acid is first reacted with a protecting group that also serves as a carbonyl source, such as fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethyloxycarbonyl (EtOCO). The resulting N-protected acid is then treated with a cyclizing agent like thionyl chloride (SOCl₂) to induce ring closure and form the 1H-benzo[d] prepchem.comwikipedia.orgoxazine-2,4-dione. nih.gov

Table 2: Two-step synthesis of 1H-benzo[d] prepchem.comwikipedia.orgoxazine-2,4-diones

N-Protecting Group SourceCyclizing AgentOverall Yield
Fmoc-ClThionyl chloride65-80%
Cbz-ClThionyl chloride
EtOCO-ClThionyl chloride

Carbonylation of Substituted Anilines

The palladium-catalyzed carbonylation of substituted anilines presents a modern alternative for the synthesis of isatoic anhydrides. researchgate.net This methodology involves the direct introduction of a carbonyl group into the aromatic ring ortho to the amino group, followed by cyclization. While this approach is powerful and tolerates a wide range of functional groups, its application to the synthesis of 5-chloro-1H-benzo[d] prepchem.comwikipedia.orgoxazine-2,4-dione would require a suitable substituted aniline precursor, such as 2,6-dichloroaniline. The regioselectivity of the carbonylation would be a critical factor in the success of this route.

Transformation of Phthalic Anhydride Derivatives

Another synthetic strategy involves the transformation of phthalic anhydride derivatives. For the synthesis of 5-chloro-1H-benzo[d] prepchem.comwikipedia.orgoxazine-2,4-dione, the starting material would be 3-chlorophthalic anhydride. wikipedia.org

The transformation of a phthalic anhydride derivative to an isatoic anhydride can be achieved through a reaction with an azide source, such as trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃), often under acidic conditions. This reaction is a variation of the Schmidt reaction. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the azide on one of the carbonyl groups of the anhydride, followed by a rearrangement with the expulsion of nitrogen gas to form an isocyanate intermediate. This intermediate then undergoes intramolecular cyclization to yield the 1H-benzo[d] prepchem.comwikipedia.orgoxazine-2,4-dione. libretexts.org While this method is synthetically useful, it is important to note that azides, particularly hydrazoic acid formed in situ, can be explosive and require careful handling. nih.gov

Oxidation of Isatin Derivatives

The oxidation of isatins (indoline-2,3-diones) presents a direct pathway to isatoic anhydrides. researchgate.net This transformation involves the cleavage of the C2-C3 bond of the isatin ring and subsequent cyclization to form the oxazine-2,4-dione structure. nih.gov

The use of meta-chloroperbenzoic acid (m-CPBA) allows for the chemoselective oxidation of isatin derivatives. researchgate.net Research has shown that the oxidation of alkyl- and alkenylisatins with m-CPBA leads to the formation of 1-substituted isatoic anhydrides without epoxidation of any double bonds present in the alkenyl substituent. researchgate.net This high chemoselectivity is a significant advantage of this method. The reaction proceeds efficiently, providing the desired benzo[d] orgsyn.orgprepchem.comoxazine-2,4-diones in good yields. The structure of the resulting heterocyclic compounds has been confirmed by NMR and X-ray diffraction data. researchgate.net

In a move towards more environmentally friendly synthetic methods, the oxidation of isatins has been investigated using a urea-hydrogen peroxide (UHP) complex under ultrasonic irradiation. semanticscholar.orgresearchgate.net This approach offers a green alternative to traditional oxidation methods. The use of the stable and inexpensive UHP complex as the oxidizing agent, combined with the rate-enhancing effects of ultrasound, leads to a significant reduction in reaction times. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of various isatoic anhydrides, which are obtained in excellent yields and high purity through an easy and reproducible procedure. researchgate.netresearchgate.net The synergistic effect of UHP and ultrasonic irradiation provides an efficient and sustainable route for the synthesis of these compounds. researchgate.net

Below is a data table summarizing the synthesis of various isatoic anhydrides from isatins using different methods, highlighting the effectiveness of the urea-hydrogen peroxide and ultrasound approach.

ProductSubstituentMethod A Yield (%) (Ac₂O/AcOH/H₂SO₄)Method B Yield (%) (HCOOH/H₂SO₄)Method C Yield (%) (Method A + Sonication)Method D Yield (%) (UHP/Ultrasound)
2a H76556567
2b 5-F72737782
2c 5-Cl90989598
2d 5-Br51916097
2e 5-CH₃44564670
2f 5-NO₂91757575

Data sourced from Deligeorgiev et al. (2007). researchgate.net

Oxidation of Indoles with Oxone

An alternative route to isatoic anhydrides involves the oxidative cleavage of the 2,3-carbon–carbon bond of indoles. rsc.orgrsc.org Oxone, a stable and environmentally benign potassium triple salt containing potassium peroxymonosulfate, has been shown to be an effective oxidant for this transformation. rsc.org The reaction of various indole derivatives with Oxone leads to the formation of the corresponding isatoic anhydrides. rsc.orgrsc.org This method is particularly noteworthy as it challenges previous reports that suggested the C2-C3 bond of indole is inert to cleavage by Oxone. rsc.org The reaction proceeds well with a range of substituted indoles, and even indole-3-carbaldehydes can be used as starting materials, undergoing decarboxylation to yield the isatoic anhydrides. rsc.org

Reaction with Phosgene and Pyridine Catalysts

The reaction of anthranilic acid derivatives with phosgene or its equivalents is a classical and widely used method for the synthesis of isatoic anhydrides. orgsyn.orgwikipedia.org

While the direct reaction of 2-aminobenzoic acids with phosgene is common, related starting materials can also be employed. For instance, derivatives of 2-hydroxybenzamide can be envisioned as precursors, though this specific transformation is less commonly cited than the direct use of anthranilic acids. The general principle involves the formation of a carbamate intermediate which then cyclizes to the desired isatoic anhydride.

In reactions involving phosgene or similar reagents, pyridine and its derivatives often play a crucial role as catalysts. nih.gov They can act as nucleophilic catalysts by reacting with the phosgene to form a more reactive acylating agent. Additionally, they can serve as a base to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. The use of sterically hindered pyridines, such as 2,4,6-trimethylpyridine (collidine), can be advantageous in preventing unwanted side reactions. The catalytic activity of pyridine derivatives can enhance the rate and efficiency of the cyclization reaction, leading to higher yields of the desired isatoic anhydride. nih.gov

Synthesis from 2,3-Allenamides via CO2 Reaction

A notable and efficient method for constructing the 1,3-oxazine-2,4-dione ring system involves the reaction of 2,3-allenamides with carbon dioxide (CO2). nih.govresearchgate.net This approach represents a valuable utilization of CO2 as a C1 synthon in organic synthesis. The reaction typically proceeds under mild conditions, often requiring just a balloon of CO2 and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a suitable solvent like DMSO, without the need for a metal catalyst. nih.gov The high reactivity of the allene functional group is critical for the success of this transformation. nih.govresearchgate.net

More advanced protocols have demonstrated that this cyclization can be performed catalytically. An organocatalyzed [4 + 2] annulation of CO2 with allenamides has been developed, utilizing Lewis base-CO2 adducts as the active catalysts. rsc.orgrsc.org This catalytic method enhances the sustainability of the process and allows for the synthesis of a variety of 1,3-oxazine-2,4-diones in moderate to excellent yields under mild conditions. rsc.org

The proposed mechanism involves the formation of a carbamate intermediate, followed by an intramolecular nucleophilic attack from the carbamate anion onto the central carbon of the allene. Subsequent protonation yields the final 1,3-oxazine-2,4-dione product. rsc.org The application of this method to produce 5-chloro-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione would necessitate a starting material where the allenamide structure is appended to a 4-chloro-substituted benzene (B151609) ring.

Reactions with Malonyl Chloride and Amino Acid Esters

The 1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione scaffold, often referred to as isatoic anhydride, is characterized by its reactivity towards nucleophiles. This reactivity drives its use as a precursor for other heterocyclic systems.

While specific data on the reaction of 5-chloro-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione with malonyl chloride is not extensively detailed in the literature, its reaction with related malonate esters proceeds via nucleophilic attack and ring-opening.

The reaction with amino acids and their esters is well-documented. The primary amino group of an amino acid acts as a nucleophile, attacking one of the carbonyl carbons (typically the more electrophilic C4-carbonyl) of the isatoic anhydride ring. This initial attack leads to a ring-opening, followed by the loss of carbon dioxide. stackexchange.com The resulting intermediate then undergoes an intramolecular cyclization between the newly formed amide and the carboxylate of the amino acid, ultimately forming a seven-membered ring. This sequence is a common route for the synthesis of 1,4-benzodiazepine-2,5-diones. researchgate.netrsc.org For example, the reaction of isatoic anhydride with glycine in the presence of a base yields the corresponding benzodiazepinedione. stackexchange.com This transformation highlights the utility of isatoic anhydrides as synthons for more complex, biologically relevant scaffolds.

Advanced and Green Chemistry Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, minimize waste, and utilize environmentally benign solvents and energy sources.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. arkat-usa.orgscielo.org.za While the direct microwave-assisted synthesis of 5-chloro-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione is not ubiquitously reported, related transformations benefit significantly from this technology. For instance, the synthesis of 2-substituted-4H-benzo[d] rsc.orgresearchgate.netoxazin-4-ones from substituted anthranilic acids and orthoesters has been successfully performed under microwave conditions. nih.gov Similarly, the synthesis of other fused rsc.orgresearchgate.netoxazine (B8389632) dione systems has been shown to be more efficient with microwave assistance compared to conventional heating, offering advantages such as shorter reaction times and operational simplicity. researchgate.net These examples strongly suggest that established synthetic routes to 5-chloro-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione, such as the cyclization of protected 2-amino-5-chlorobenzoic acid, could be significantly optimized through the application of microwave heating.

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. core.ac.uk They can serve as both the solvent and catalyst for a variety of chemical reactions. In the context of isatoic anhydride chemistry, ionic liquids have proven to be effective media. A key example is the synthesis of 1,4-benzodiazepine-2,5-diones from isatoic anhydrides and α-amino acids. researchgate.net This reaction proceeds in excellent yields in 1-butyl-3-methylimidazolium bromide ([bmim]Br) at elevated temperatures. The use of the ionic liquid facilitates a simple workup, and the solvent can be recovered and reused multiple times without a significant loss of efficacy. researchgate.net This demonstrates the potential of ionic liquids to serve as a sustainable reaction medium for transformations involving the 5-chloro-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione scaffold.

A well-established route for the synthesis of isatoic anhydrides involves the Baeyer-Villiger oxidation of isatins (1H-indole-2,3-diones). researchgate.net This reaction inserts an oxygen atom into the C2-C3 bond of the isatin ring to form the six-membered anhydride ring. The Baeyer-Villiger oxidation is typically carried out using peroxy acids. youtube.com

Synthesis of Substituted 5-chloro-1H-benzo[d]rsc.orgresearchgate.netoxazine-2,4-diones

The synthesis of derivatives of the target compound, bearing additional substituents on the aromatic ring or at the N-1 position, is crucial for tuning its chemical and biological properties. A highly effective and versatile two-step approach starts from appropriately substituted 2-aminobenzoic acids. nih.gov

In this method, the amino group of the starting 2-aminobenzoic acid is first protected with a urethane-type group, such as fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethoxycarbonyl (EtOCO). This N-protected acid is then treated with an activating agent like thionyl chloride (SOCl2) at room temperature. The thionyl chloride activates the carboxylic acid, facilitating an intramolecular cyclization. The protecting group subsequently acts as a leaving group, driven by a nucleophilic attack from a chloride ion, to yield the final 1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione. nih.gov This method allows for the synthesis of a wide array of substituted derivatives in high yields. nih.gov

Furthermore, N-1 substituted derivatives can be prepared via direct alkylation of the parent 5-chloro-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione. For instance, 5-chloro-1-methyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione can be synthesized by treating the parent compound with a methylating agent in the presence of a base.

Table 1: Synthesis of Substituted 1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-diones from N-Protected 2-Aminobenzoic Acids
Starting MaterialSubstituent (X)ProductOverall Yield (%)Reference
Cbz-2-aminobenzoic acidH1H-Benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione67 nih.gov
Cbz-2-amino-5-methylbenzoic acid6-Methyl6-Methyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione72 nih.gov
Cbz-2-amino-5-chlorobenzoic acid6-Chloro6-Chloro-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione80 nih.gov
Cbz-2-amino-5-nitrobenzoic acid6-Nitro6-Nitro-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione75 nih.gov
Cbz-3-amino-2-naphthoic acidBenzo-fused1H-Naphtho[2,3-d] rsc.orgresearchgate.netoxazine-2,4-dione70 nih.gov

N-Alkylated and N-Acetylated Analogues

The nitrogen atom at the 1-position of the isatoic anhydride ring possesses an acidic proton, facilitating its substitution through alkylation and arylation tezu.ernet.in. Direct N-alkylation is a common strategy to produce N-substituted analogues, which are themselves important intermediates for a range of more complex heterocyclic systems, including quinazolinones, benzodiazepinediones, and anthranilamides nih.govacs.org.

The reaction typically involves deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkylating agent. A variety of bases and reaction conditions have been explored to optimize this process. Early methods utilized strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an appropriate alkyl halide nih.gov. While effective, these methods can sometimes suffer from long reaction times and the formation of byproducts nih.gov.

More recent advancements have led to improved methodologies. A notable development is the use of a catalytic system comprising diisopropylamine (DIPA) and tetrabutylammonium bromide (TBAB), which provides excellent yields of N-benzylated isatoic anhydrides in a significantly shorter reaction time (around 2 hours) at moderate temperatures (30 °C) nih.gov. This method offers a cleaner reaction profile with minimal byproduct formation.

Summary of Conditions for N-Alkylation of Isatoic Anhydrides
Base/Catalyst SystemAlkylating Agent ExampleSolventTypical Reaction TimeYieldReference
Sodium Hydride (NaH)Alkenyl, Propargyl, Benzyl HalidesDMF/THF18 hVariable nih.gov
Potassium Carbonate (K₂CO₃)Alkyl HalidesDMF24 h70-87% nih.gov
Diisopropylamine (DIPA) / Tetrabutylammonium Bromide (TBAB)4-Chlorobenzyl ChlorideNot Specified2 h>88% nih.gov

N-arylation of isatoic anhydrides is more challenging but can be achieved through methods like the Ullmann condensation of an o-aminobenzoic acid with an aryl halide followed by cyclization, or through copper-catalyzed cross-coupling reactions tezu.ernet.in.

C-Substituted Analogues (e.g., 6-bromo, 6-nitro)

The synthesis of analogues with additional substituents on the benzene ring, such as bromo or nitro groups, is typically achieved by starting with an appropriately substituted precursor rather than by direct substitution on the 5-chloro-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione molecule. The foundational starting materials for these syntheses are substituted anthranilic acids (2-aminobenzoic acids) or salicylic acids nih.govgoogle.com.

For instance, the synthesis of a 6-bromo or 6-nitro analogue of 5-chloro-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione would begin with 2-amino-4-bromo-5-chlorobenzoic acid or 2-amino-5-chloro-4-nitrobenzoic acid, respectively. These precursors are then cyclized using phosgene, triphosgene, or a chloroformate to form the desired benzoxazinedione ring prepchem.comnih.gov.

A patented method describes the synthesis of various 6-substituted (chloro, bromo, nitro) and N-substituted benzo-1,3-oxazine-2,4-diones from 5-substituted salicylic acid derivatives. In this approach, a 5-chlorosalicylic acid is reacted with an aniline derivative in the presence of a chloroformic acid ester and a base like triethylamine to construct the final heterocyclic product google.com. This highlights a versatile strategy where both C-substituents and N-substituents can be introduced by selecting the appropriate starting materials.

Examples of C-Substituted Benzoxazinediones and Their Precursors
Target CompoundPrimary PrecursorGeneral MethodReference
6-Chloro-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione2-Amino-4-chlorobenzoic acidCyclization with phosgene equivalent nih.gov
7-Nitro-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione2-Amino-3-nitrobenzoic acidCyclization with phosgene equivalent nih.gov
3-(Aryl)-6-bromo-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione5-Bromosalicylic acid and an ArylamineReaction with chloroformic acid ester google.com
3-(Aryl)-6-nitro-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione5-Nitrosalicylic acid and an ArylamineReaction with chloroformic acid ester google.com

Synthesis of 5-chloro-1-methyl-1H-benzo[d]osi.lvresearchgate.netoxazine-2,4-dione

The synthesis of 5-chloro-1-methyl-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione (CAS 40707-01-5) is a specific example of the N-alkylation methodology described previously bicbiotech.comchemscene.com. This compound is prepared by the direct methylation of the parent 5-chloro-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione.

The reaction involves treating 5-chloro-1H-benzo[d] osi.lvresearchgate.netoxazine-2,4-dione with a suitable base, such as sodium hydride (NaH), to generate the corresponding N-anion. This is followed by the addition of a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is carried out in an aprotic polar solvent like DMF. The resulting nucleophilic substitution reaction yields the desired N-methylated product. This method is a straightforward application of the general principles of N-alkylation of isatoic anhydrides and provides a reliable route to this specific derivative nih.gov.

Derivatization to other heterocyclic systems

Isatoic anhydrides are highly versatile intermediates in organic synthesis, primarily due to their ability to act as precursors for a wide array of other heterocyclic structures osi.lv. The strained anhydride linkage makes the ring susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization reactions to form new heterocyclic systems. Common derivatives include quinazolinones and benzodiazepines osi.lvresearchgate.net.

Synthesis of Quinazolinones: The reaction of isatoic anhydride with a primary amine or ammonia initially leads to the formation of a 2-aminobenzamide derivative. This intermediate can then be cyclized with various one-carbon sources (e.g., aldehydes, orthoesters, or formamide) to construct the quinazolinone ring system researchgate.netacgpubs.org. This multi-step, often one-pot, synthesis is a cornerstone in the preparation of the 4(3H)-quinazolinone scaffold, which is prevalent in medicinal chemistry acgpubs.org.

Synthesis of Benzodiazepines: 1,4-Benzodiazepine-2,5-diones can also be synthesized from isatoic anhydrides. A common route involves the initial reaction of the isatoic anhydride with a primary amine to form the corresponding 2-amino-N-substituted benzamide. This intermediate is then reacted with an α-halo acetyl chloride, such as chloroacetyl chloride, in the presence of a base. This leads to acylation of the primary amino group, followed by an intramolecular nucleophilic substitution to close the seven-membered diazepine ring, yielding the 1,4-benzodiazepine-2,5-dione core researchgate.netresearchgate.net.

Heterocyclic Systems Derived from Isatoic Anhydrides
Derived HeterocycleKey ReagentsGeneral Reaction PathwayReference
QuinazolinonesPrimary amines, Aldehydes/OrthoestersRing-opening to 2-aminobenzamide followed by cyclocondensation. osi.lvresearchgate.net
BenzodiazepinesPrimary amines, Chloroacetyl chlorideFormation of N-alkylbenzamide, followed by reaction with chloroacetyl chloride and cyclization. osi.lvresearchgate.net
QuinazolinesAmmonia/AminesReaction with various electrophiles and subsequent cyclization. osi.lv
QuinolinonesCarbon nucleophilesRing-opening and recyclization pathways. osi.lv

Iii. Chemical Reactivity and Transformations of 5 Chloro 1h Benzo D 1 2 Oxazine 2,4 Dione

Ring-Opening Reactions

The strained oxazinedione ring is readily opened by various nucleophiles. This process typically involves the nucleophilic acyl substitution at the C4 carbonyl group, followed by the loss of carbon dioxide, which is a common characteristic of isatoic anhydride (B1165640) chemistry. nih.gov

Formation of Anthranilic Acid Derivatives

The reaction of 5-chloro-1H-benzo[d] openmedicinalchemistryjournal.comorganic-chemistry.orgoxazine-2,4-dione with nucleophiles is a standard method for producing derivatives of 2-amino-5-chlorobenzoic acid (a chlorinated anthranilic acid). The nucleophile attacks one of the carbonyl groups, leading to the cleavage of the anhydride ring. researchgate.net For instance, reaction with amines or other aminobenzoic acids serves as the initial step in the synthesis of more complex structures like dibenzo[b,f] openmedicinalchemistryjournal.comnih.govdiazocines. mdpi.com This initial ring-opening step yields an N-substituted 2-amino-5-chlorobenzamide intermediate, which can be isolated or used in situ for further transformations. mdpi.comresearchgate.net

Reactant 1Reactant 2Product (Intermediate)Reaction Type
5-chloro-1H-benzo[d] openmedicinalchemistryjournal.comorganic-chemistry.orgoxazine-2,4-dionePrimary Amine (R-NH₂)2-amino-5-chloro-N-alkylbenzamideAminolysis
5-chloro-1H-benzo[d] openmedicinalchemistryjournal.comorganic-chemistry.orgoxazine-2,4-dione2-aminobenzoic acidN-(2-carboxyphenyl)-2-amino-5-chlorobenzamideAcylation

Reactivity with Amines

The reaction with amines is a cornerstone of isatoic anhydride chemistry. researchgate.netlibretexts.org Primary amines readily attack the C4 carbonyl of 5-chloro-1H-benzo[d] openmedicinalchemistryjournal.comorganic-chemistry.orgoxazine-2,4-dione, resulting in a ring-opening aminolysis. This reaction typically proceeds under mild conditions, often just by heating the reactants, to yield 2-amino-N-substituted benzamides with the release of carbon dioxide. researchgate.netchemguide.co.uk These benzamide intermediates are crucial building blocks for various heterocyclic systems. researchgate.netmdpi.com This reactivity is frequently exploited in one-pot, multi-component syntheses where the initially formed benzamide reacts further with other components like aldehydes. researchgate.net

Cyclization and Annulation Reactions

Following the initial nucleophilic attack and ring-opening, the resulting intermediates can undergo intramolecular or intermolecular cyclization reactions to form a variety of fused heterocyclic systems. 5-chloro-1H-benzo[d] openmedicinalchemistryjournal.comorganic-chemistry.orgoxazine-2,4-dione is a valued precursor for this reason.

Formation of Quinazolines and Quinazolones

Quinazoline and quinazolinone scaffolds are prevalent in medicinal chemistry, and isatoic anhydrides are common starting materials for their synthesis. openmedicinalchemistryjournal.comnih.gov A widely used method is the three-component reaction of 5-chloro-1H-benzo[d] openmedicinalchemistryjournal.comorganic-chemistry.orgoxazine-2,4-dione, an amine, and an aldehyde. researchgate.netresearchgate.net The reaction proceeds via the initial formation of a 2-aminobenzamide intermediate, which then condenses with the aldehyde to form a Schiff base that subsequently cyclizes to afford 2,3-dihydroquinazolin-4(1H)-ones. These can be oxidized to the corresponding quinazolinones.

ReactantsCatalyst/ConditionsProduct Type
5-chloroisatoic anhydride, Primary Amine, AldehydeSulfamic Acid / Water2,3-dihydroquinazolin-4(1H)-one researchgate.net
Isatoic anhydride, Amine, AldehydeAmberlyst-15 / HeatDisubstituted Quinazolinone researchgate.net
Isatoic anhydride, 2-aminobenzothiazole, AldehydeIonic Liquid2,3-dihydroquinazolin-4(1H)-one openmedicinalchemistryjournal.com

Synthesis of Quinazolinediones

Quinazoline-2,4(1H,3H)-diones can also be synthesized from 5-chloro-1H-benzo[d] openmedicinalchemistryjournal.comorganic-chemistry.orgoxazine-2,4-dione. One effective method involves the reaction with isocyanates. A nickel(0)-catalyzed process has been developed for the synthesis of quinazolinediones from isatoic anhydrides and isocyanates. organic-chemistry.org Another approach involves a cyclo-condensation reaction between an amine, an isatin, and isatoic anhydride, catalyzed by alum (KAl(SO₄)₂·12H₂O), which yields quinazoline-(3'H)-diones. openmedicinalchemistryjournal.com These methods provide access to a variety of substituted quinazolinediones by varying the reaction partners.

Generation of Benzodiazepines and Benzotriazepines

The versatility of 5-chloro-1H-benzo[d] openmedicinalchemistryjournal.comorganic-chemistry.orgoxazine-2,4-dione extends to the synthesis of seven-membered heterocyclic rings, including benzodiazepines and benzotriazepines.

Benzodiazepines : A three-component, base-catalyzed reaction of isatoic anhydride, a primary amine, and chloroacetyl chloride under solvent-free conditions has been shown to produce 4-alkyl-1,4-benzodiazepine-2,5-diones in good yields. researchgate.net The reaction first forms the 2-amino-N-alkylbenzamide intermediate, which is then acylated by chloroacetyl chloride, followed by an intramolecular cyclization to form the seven-membered diazepine ring.

Benzotriazepines : The synthesis of benzotriazepines can be achieved by reacting N-substituted isatoic anhydrides with hydrazines. For example, N-methyl-isatoic anhydride reacts with phenyl hydrazine or isonicotinic acid hydrazide to form corresponding benzohydrazides. These intermediates can then be cyclized with reagents like formaldehyde or carbon disulfide to yield various 3,4-dihydro-1H-benzo[e] openmedicinalchemistryjournal.comresearchgate.netmdpi.comtriazepin-5(2H)-one derivatives. researchgate.net Another route involves the direct reaction of isatoic anhydride with semicarbazide hydrochloride (hydrazinecarboximidamide) to afford 2-amino-1,3,4-benzotriazepin-5-one. researchgate.net


Formation of Quinolinones and Tryptanthrin Derivatives

Isatoic anhydrides are valuable starting materials for synthesizing quinolinone and tryptanthrin scaffolds, which are core structures in many biologically active compounds. mdpi.comresearchgate.net The reaction of isatoic anhydride with 1,3-dicarbonyl compounds can yield quinolin-4-ones. For instance, isatin can be converted in situ to isatoic anhydride, which then reacts with a 1,3-dicarbonyl compound to form the quinolin-4-one skeleton, with carbon dioxide and water as the only by-products. mdpi.com This methodology provides a foundation for the synthesis of chloro-substituted quinolinones from 5-chloro-1H-benzo[d] researchgate.netoxazine-2,4-dione.

Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) and its derivatives are another important class of alkaloids synthesized from isatoic anhydride precursors. researchgate.net The synthesis generally involves the construction of the quinazoline system from an anthranilic acid derivative, which can be generated in situ from the corresponding isatoic anhydride. researchgate.net The reaction of 5-chloro-1H-benzo[d] researchgate.netoxazine-2,4-dione with appropriate reagents would thus be expected to yield tryptanthrin derivatives bearing a chlorine atom on the quinazoline portion of the molecule.

Synthesis of Dibenzo[b,f]benchchem.comnih.govdiazocine-6,12(5H,11H)diones

The scaffold of dibenzo[b,f] nih.govdiazocine-6,12(5H,11H)dione is a significant structure in medicinal chemistry. A facile three-step method has been developed for the synthesis of unsymmetrically substituted derivatives of this class, utilizing variously substituted 1H-benzo[d] researchgate.netoxazine-2,4-diones (isatoic anhydrides) as starting materials.

The synthesis begins with the reaction between a substituted isatoic anhydride, such as 5-chloro-1H-benzo[d] researchgate.netoxazine-2,4-dione, and a 2-aminobenzoic acid. This initial step forms a 2-(2-aminobenzamido)benzoic acid derivative. The subsequent steps involve esterification followed by an intramolecular cyclization. This cyclization is typically achieved by treating the methyl ester of the 2-(2-aminobenzamido)benzoic acid with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF), followed by refluxing the solution. This process leads to the formation of the eight-membered diazocine ring system. The versatility of this method allows for the synthesis of a variety of substituted dibenzo[b,f] nih.govdiazocine-6,12(5H,11H)diones.

Starting Isatoic AnhydrideStarting 2-Aminobenzoic AcidResulting Product Core Structure
5-Chloro-1H-benzo[d] researchgate.netoxazine-2,4-dione2-Aminobenzoic acidChloro-substituted Dibenzo[b,f] nih.govdiazocine-6,12(5H,11H)dione
1H-Benzo[d] researchgate.netoxazine-2,4-dioneSubstituted 2-aminobenzoic acidSubstituted Dibenzo[b,f] nih.govdiazocine-6,12(5H,11H)dione

Reactions with Thioureas to form 2-aminoquinazolin-1H-4-ones

Isatoic anhydrides react with various nitrogen nucleophiles, which can lead to the formation of quinazoline and quinazolinone derivatives. researchgate.net In a reaction with thiourea, the nucleophilic amino group of thiourea attacks one of the carbonyl carbons of 5-chloro-1H-benzo[d] researchgate.netoxazine-2,4-dione. This is followed by the opening of the oxazine (B8389632) ring to form an intermediate. Subsequent intramolecular cyclization and elimination of water and carbon dioxide result in the formation of a 2-amino-6-chloroquinazolin-4(1H)-one. This transformation provides a direct route to substituted 2-aminoquinazolinones, which are important pharmacophores.

Reactions with Carbanions to produce substituted quinoline-2,4-diones

The reaction of isatoic anhydride derivatives with compounds containing active methylene groups (carbanion sources) can lead to the formation of quinoline heterocycles. For instance, a related compound, 2-amino-3,1-benzoxazin-4-one, reacts with nucleophiles like diethyl malonate and malononitrile to yield quinazolone derivatives. rsc.org A similar principle applies to 5-chloro-1H-benzo[d] researchgate.netoxazine-2,4-dione. Reaction with a carbanion, generated from a malonic ester derivative in the presence of a base, would involve nucleophilic attack on a carbonyl group, ring-opening, and subsequent intramolecular condensation to form the heterocyclic core of a substituted 6-chloroquinoline-2,4-dione after decarboxylation.

Substitution Reactions on the Core Structure

Direct electrophilic or nucleophilic substitution reactions on the pre-formed 1H-benzo[d] researchgate.netoxazine-2,4-dione core are not commonly employed for introducing new functionalities. The presence of two carbonyl groups deactivates the benzene (B151609) ring towards electrophilic attack. Instead, the general synthetic strategy involves using an already substituted 2-aminobenzoic acid as the starting material to construct the desired substituted 1H-benzo[d] researchgate.netoxazine-2,4-dione. nih.gov For example, bromination reactions have been shown to occur on open-chain precursors like anthranilamides rather than on the cyclized isatoic anhydride. nih.gov This approach allows for precise control over the position and nature of the substituents on the final heterocyclic product.

Oxidation and Reduction Reactions

The 1H-benzo[d] researchgate.netoxazine-2,4-dione ring system can undergo both oxidation and reduction, although these reactions are less common than nucleophilic ring-opening transformations. Many oxidation and reduction reactions have been performed on 1,2-oxazines, often targeting a substituent while leaving the core heterocycle intact. researchgate.net For related benzoxazine (B1645224) diones, reduction of the carbonyl groups can be achieved using standard reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both the amide and the anhydride carbonyls. Milder reagents, such as sodium borohydride (NaBH₄), might offer more selective reduction, potentially targeting the more reactive anhydride carbonyl group.

Oxidation of the aromatic ring is generally difficult due to its electron-deficient nature. However, oxidation of the benzoxazine core has been noted with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for certain derivatives, though the specific products of such reactions with 5-chloro-1H-benzo[d] researchgate.netoxazine-2,4-dione are not extensively documented.

Iv. Pharmacological and Biological Applications of 5 Chloro 1h Benzo D 1 2 Oxazine 2,4 Dione and Its Analogues

Antimicrobial Activities

Derivatives of 5-chloro-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione, also known as 5-chloroisatoic anhydride (B1165640), have demonstrated a spectrum of antimicrobial properties. The core structure of these molecules serves as a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Research has focused on elucidating the structure-activity relationships that govern their antibacterial and antifungal effects.

Antibacterial Efficacy

The antibacterial potential of 5-chloro-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione analogues has been evaluated against both Gram-positive and Gram-negative bacteria. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of antibiotic resistance.

While specific data on the direct antibacterial activity of 5-chloro-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione is limited, studies on its derivatives have provided valuable insights. For instance, a study on newly synthesized 7-chloro-2-methyl-4H-benzo[d] researchgate.netnih.gov-oxazin-4-one, a related benzoxazine (B1645224) derivative, demonstrated significant activity against Staphylococcus aureus and Bacillus species, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 9 mg/mL.

Table 1: Antibacterial Activity of a 7-chloro-2-methyl-4H-benzo[d] researchgate.netnih.gov-oxazin-4-one

Bacterium Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus 6 - 9

It is important to note that these findings are for a related analogue and not the parent compound. Further research is necessary to determine the specific efficacy of 5-chloro-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione.

The same study that investigated the antibacterial activity of 7-chloro-2-methyl-4H-benzo[d] researchgate.netnih.gov-oxazin-4-one also assessed its efficacy against Gram-negative bacteria. The compound showed significant activity against Pseudomonas aeruginosa, with a MIC ranging from 6 to 9 mg/mL. However, specific data for Escherichia coli and P. mirabilis for this particular analogue were not provided in the available literature.

Table 2: Antibacterial Activity of a 7-chloro-2-methyl-4H-benzo[d] researchgate.netnih.gov-oxazin-4-one against a Gram-negative bacterium

Bacterium Minimum Inhibitory Concentration (MIC) (mg/mL)

Antifungal Properties

The exploration of 5-chloro-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione and its analogues extends to their potential as antifungal agents. Fungal infections, particularly those caused by resistant strains, pose a significant threat to human health, necessitating the development of novel therapeutic options.

A direct comparison of the antifungal activity of 5-chloro-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione or its close analogues to the widely used antifungal drug fluconazole against Fusarium oxysporum has not been explicitly reported in the available scientific literature. While some studies have compared other classes of benzoxazine derivatives to fluconazole against different fungal strains, specific data pertaining to Fusarium oxysporum and the compound is lacking. Further research is required to establish a comparative efficacy profile.

Anticancer / Antiproliferative Activities

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including those based on the benzoxazine-2,4-dione core. While direct studies on the anticancer activity of 5-chloro-1H-benzo[d] acs.orgbicbiotech.comoxazine-2,4-dione are limited in the reviewed literature, several of its analogues have demonstrated significant antiproliferative effects against various cancer cell lines.

While direct cytotoxic data for 5-chloro-1H-benzo[d] acs.orgbicbiotech.comoxazine-2,4-dione against HeLa (cervical cancer) and U87 (glioblastoma) cell lines is not specified in the available literature, studies on analogous heterocyclic structures have shown notable activity. For instance, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have been synthesized and evaluated for their anticancer properties against HeLa cells. One such compound, 11 , featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, exhibited a potent inhibitory activity with an IC50 value of 0.7 μM. This compound was also found to induce apoptosis and cause cell cycle arrest in the G2/M phase at a concentration of 1.0 μM mdpi.com.

In a separate study, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and tested against two different cancer cell lines, Bel-7402 (human hepatoma) and HT-1080 (human fibrosarcoma). The analogues 12 (1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine) and 13 (1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine) demonstrated higher activity than the standard anticancer drug cisplatin researchgate.net.

Cytotoxic Activity of Selected Analogues against Various Cancer Cell Lines
CompoundCell LineActivity (IC50)Reference
Compound 11 (a 2,5-diketopiperazine derivative)HeLa0.7 μM mdpi.com
Compound 12 (a phthalazine derivative)Bel-740232.4 μM researchgate.net
Compound 12 (a phthalazine derivative)HT-108025.4 μM researchgate.net
Compound 13 (a phthalazine derivative)Bel-740230.1 μM researchgate.net
Compound 13 (a phthalazine derivative)HT-108025.8 μM researchgate.net
Cisplatin (Control)Bel-740273.3 μM researchgate.net
Cisplatin (Control)HT-108063.3 μM researchgate.net

Rho kinases (ROCKs) are recognized as important targets in cancer therapy due to their role in cell proliferation, motility, and invasion. While there is no direct evidence in the reviewed literature to suggest that 5-chloro-1H-benzo[d] acs.orgbicbiotech.comoxazine-2,4-dione itself is a ROCK inhibitor, the broader class of heterocyclic compounds is an active area of research for the development of such inhibitors researchgate.netcenmed.com. The structural features of the benzoxazinedione core could potentially be modified to interact with the ATP-binding site of ROCKs, an avenue that warrants further investigation.

Certain benzoxazinone derivatives have been identified as potent inhibitors of serine proteases, which are involved in various pathological processes, including inflammation and cancer.

Human Leukocyte Elastase (HLE): A new series of benzoxazinone analogs were designed and synthesized to evaluate their effects on neutrophil elastase (NE) release in activated human neutrophils. Several of these compounds exhibited highly selective and potent inhibitory activities on NE release nih.gov. This suggests that the benzoxazinone scaffold is a viable starting point for the development of HLE inhibitors.

C1r Serine Protease: The complement enzyme C1r is a serine protease that plays a role in the complement cascade. A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of C1r. Compounds such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] acs.orgbicbiotech.comoxazin-4-one showed improved potency compared to the reference compound FUT-175 acs.org. Additionally, a series of 2-sulfonyl-4H-3,1-benzoxazinones were also found to inhibit C1r protease in vitro, with several compounds showing selectivity for C1r over trypsin lab-chemicals.com.

Anti-inflammatory Potential

Inflammation is a key factor in the development and progression of many diseases. The anti-inflammatory properties of benzoxazine derivatives have been an area of active research. A study on the synthesis and anti-inflammatory activity of 5,6-difluoro-2-methyl-4H-benzo[d] acs.orgbicbiotech.com-oxazin-4-one, a halogenated analogue of the core structure, demonstrated significant anti-inflammatory effects researchgate.net. This compound exhibited notable activity in the range of 70.56-83.80% inhibition in a carrageenan-induced paw edema model in rats, which was comparable to or even higher than the standard anti-inflammatory drug indomethacin researchgate.net.

Furthermore, novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates have been synthesized and evaluated for their anti-inflammatory potential. Docking studies on the most promising of these compounds revealed good binding profiles with the human COX-2 enzyme, a key target in inflammation researchgate.net.

Anti-inflammatory Activity of a Benzoxazinone Analogue
CompoundAssayActivity (% Inhibition)Reference
5,6-difluoro-2-methyl-4H-benzo[d] acs.orgbicbiotech.com-oxazin-4-oneCarrageenan-induced rat paw edema70.56 - 83.80% researchgate.net

Other Reported Biological Activities

Beyond anticancer and anti-inflammatory properties, the benzoxazine scaffold has been explored for other therapeutic applications.

Antimicrobial Activity: Several studies have reported the antimicrobial potential of benzoxazine derivatives. A study on novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates revealed that all synthesized compounds displayed superior activity against various bacterial strains, particularly S. aureus, M. luteus, and P. aeruginosa, when compared to the standard antibiotic tetracycline. These compounds also showed good to moderate activity against E. coli and antifungal activity against C. albicans researchgate.net. Docking studies suggested that the antimicrobial activity could be attributed to the inhibition of essential microbial enzymes like S. aureus tyrosyl-tRNA synthetase and Candida albicans N-Myristoyltransferase researchgate.net.

Antiviral Activity: The benzoxazine framework has also been investigated for its antiviral potential. A series of oxazinyl flavonoids were synthesized and showed moderate to excellent in vivo antiviral activities against the Tobacco Mosaic Virus (TMV) nih.gov. Furthermore, the discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors has demonstrated their potential as anti-enterovirus 71 (EV71) agents scbt.com. While these studies are on related structures, they highlight the potential of the benzoxazine core in the development of novel antiviral drugs.

Antioxidant Activity

Derivatives of 1,4-benzoxazine and 1,4-benzothiazine have been developed as agents that can modulate multiple targets related to atherosclerosis, demonstrating noteworthy antioxidant activity. researchgate.net Many of these derivatives show a remarkable ability to intercept and scavenge free radicals. researchgate.net Similarly, certain 1,2-benzothiazine derivatives have been evaluated for their capacity to neutralize free radicals and mitigate oxidative stress. nih.gov

Analogues incorporating a 1,3,5-triazine structure have also been assessed for their potential as antioxidants. mdpi.com A series of these compounds, which included aminobenzene sulfonamide, aminoalcohol/phenol, and piperazine motifs, were evaluated for their radical scavenging activity. mdpi.com In one study, several 1,3,5-triazine analogues showed nearly double the percentage of inhibition activity against ABTS radicals compared to standards like Trolox and ascorbic acid after 60 minutes. mdpi.com

Compound% Inhibition (60 min)EC50 (μM, 60 min)
Compound 5 73.44% - 87.09%17.16 - 27.78
Compound 6 73.44% - 87.09%17.16 - 27.78
Compound 13 73.44% - 87.09%17.16 - 27.78
Compound 25 73.44% - 87.09%17.16 - 27.78
Trolox (Standard) 41.49%178.33
Ascorbic Acid (Standard) 31.07%147.47

This table presents the antioxidant activity of select 1,3,5-triazine analogues compared to standard antioxidants. mdpi.com

Antidiabetic Effects

The search for effective antidiabetic agents has led to the investigation of various heterocyclic compounds. Thiazolidinedione (TZD) is a well-known scaffold in antidiabetic drugs, improving glycemic control by enhancing insulin sensitivity. nih.gov A series of novel hybrid molecules combining thiazolidinedione and 1,3,4-oxadiazole moieties were synthesized and evaluated for their α-amylase and α-glucosidase inhibition activity. nih.gov

These hybrid compounds demonstrated inhibitory activity against α-amylase and α-glucosidase, with some showing potent effects against both enzymes. nih.gov In vivo studies using a Drosophila melanogaster model also indicated that the most potent compounds could effectively lower glucose levels. nih.gov

Compoundα-Amylase IC50 (μM)α-Glucosidase IC50 (μM)
5a PotentPotent
5b PotentPotent
5j PotentPotent
Range (5a-5j) 18.42 ± 0.21 – 55.43 ± 0.6617.21 ± 0.22 – 51.28 ± 0.88

This table summarizes the in vitro enzyme inhibition of thiazolidinedione-1,3,4-oxadiazole hybrids. nih.gov

Hypolipidemic Agents

Hyperlipidemia is a significant risk factor for cardiovascular diseases, and research into novel hypolipidemic agents is ongoing. researchgate.net Analogues such as 5-benzylidene-2,4-thiazolidinediones have been explored for their potential to lower lipid levels. nih.gov In studies on diabetic rats, certain derivatives demonstrated significant hypoglycemic and hypolipidemic activity, comparable to the standard drug pioglitazone. nih.gov

One study found that specific 5-benzylidene-2,4-thiazolidinedione derivatives achieved a notable reduction in blood glucose, triglycerides (TG), and cholesterol (CHL) after 21 days of treatment. nih.gov

CompoundBlood Glucose ReductionTriglyceride (TG) Reduction
V2 85.80%82.20%
V4 86.27%81.29%
V5 83.54%76.75%
V20 77.80%80.27%
Pioglitazone (Standard) 78.58%>70%

This table shows the percentage reduction in key biochemical parameters by select 5-benzylidene-2,4-thiazolidinedione derivatives after 21 days of treatment in diabetic rats. nih.gov

Additionally, novel 1,4-benzoxazine derivatives have been tested in chronic animal models of hyperlipidemia, with some compounds showing considerable activity in reducing lipidemic parameters. researchgate.net

Anti-HIV Activity

The development of new anti-HIV agents remains a critical area of research. nih.gov A series of novel pyrazolobenzothiazine-based hydrazones, which are structurally related analogues, were synthesized and screened for their anti-HIV-1 activity. nih.gov Out of fifteen compounds tested, thirteen were found to be active inhibitors of HIV. nih.gov

Other research has focused on benzimidazolyl diketo acid derivatives designed as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Cell-based assays showed that most of these compounds exhibited good anti-HIV-1 activity, with the most potent compound, 13g, having an EC50 value of 40 µM. nih.gov

Further investigations into stilbene-based anti-HIV agents led to the development of 2-trifluoromethylthiazole-5-carboxamide analogues. nih.gov Two compounds from this series, 28 (GPS488) and 29 (GPS491), showed significant activity and remained effective against mutant HIV strains that were resistant to other antiretroviral drugs. nih.gov

CompoundEC50 (μM)
13g (Benzimidazolyl diketo acid) 40
28 (GPS488 - Thiazole carboxamide) 1.66
29 (GPS491 - Thiazole carboxamide) 0.47

This table displays the effective concentration (EC50) for 50% reduction of viral-infected cells for selected anti-HIV analogues. nih.govnih.gov

Anticonvulsant Properties

Hydrazone derivatives of 2-oxobenzoxazoline have been shown to possess potent anticonvulsant activity. nih.gov In one study, new hydrazones of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide were synthesized and tested. nih.gov Several of these compounds were found to be more active than the standard drug phenytoin in pentylenetetrazole-induced seizure tests. nih.gov

Another class of analogues, 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, were evaluated in various seizure models, including the maximal electroshock (MES) and 6 Hz tests. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), showed a more favorable ED50 value than the reference drug valproic acid in both the MES test (68.30 mg/kg vs. 252.74 mg/kg) and the 6 Hz test (28.20 mg/kg vs. 130.64 mg/kg). mdpi.com

CompoundSeizure TestED50 (mg/kg)
Compound 6 MES68.30
Valproic Acid MES252.74
Compound 6 6 Hz (32 mA)28.20
Valproic Acid 6 Hz (32 mA)130.64

This table compares the anticonvulsant efficacy (ED50) of a lead pyrrolidine-2,5-dione derivative with a standard antiepileptic drug. mdpi.com

Antiallergic Effects

The 1H-benzo[d] nih.govdoronscientific.comoxazine-2,4-dione scaffold has been specifically identified in the literature as belonging to a class of heterocyclic compounds that have been reported as antiallergic agents. nih.gov This suggests that the core structure of 5-chloro-1H-benzo[d] nih.govdoronscientific.comoxazine-2,4-dione is relevant to the exploration of new treatments for allergic conditions.

Antidepressant Effects

The search for novel antidepressants has included the investigation of various heterocyclic structures. Benzodiazepine analogues have been synthesized and shown to relieve symptoms of depression in animal models. nih.gov One chloro-substituted compound, in particular, significantly reduced immobility time in both the Forced Swim Test (FST) and Tail Suspension Test (TST), suggesting antidepressant potential. nih.gov

Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated for antidepressant activity. bdpsjournal.orgnih.gov In FST models, certain 1,3,4-oxadiazole compounds showed significant antidepressant-like activity. bdpsjournal.org One compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g), demonstrated activity similar to the positive control drug fluoxetine and exhibited a potent binding affinity for 5-HT1A receptors. nih.gov

CompoundTest ModelResult (Immobility Time in seconds)Dose
Chloro-substituent (2) FST80.81 ± 1.141.25 mg/kg
Chloro-substituent (2) FST75.68 ± 3.732.5 mg/kg
Control FST177.24 ± 1.82N/A
Chloro-substituent (2) TST74.93 ± 1.141.25 mg/kg
Chloro-substituent (2) TST70.38 ± 1.432.5 mg/kg
Control TST166.13 ± 2.18N/A

This table shows the effect of a chloro-substituted benzodiazepine analogue on immobility time in mouse models of depression. nih.gov

Pancreatic Lipase Inhibition for Obesity Treatment

Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, hydrolyzing triglycerides into smaller, absorbable molecules. Inhibition of this enzyme is a well-established therapeutic strategy for the management of obesity, as it reduces the intestinal absorption of dietary fats, thereby lowering caloric intake.

General Research Findings on Pancreatic Lipase Inhibitors:

Research in this area has led to the development of various classes of pancreatic lipase inhibitors. The most well-known example is Orlistat, a potent inhibitor derived from a natural product. Many other synthetic and natural compounds have been investigated for their potential to inhibit pancreatic lipase. These compounds often feature specific structural motifs that allow them to interact with the active site of the enzyme, preventing substrate binding.

While no studies were found that specifically evaluate 5-chloro-1H-benzo[d] nih.govnih.govoxazine-2,4-dione or its analogues as pancreatic lipase inhibitors, the broader class of benzoxazinones has been explored for various biological activities. However, a direct link to pancreatic lipase inhibition for this specific scaffold has not been established in the reviewed literature.

Data on Pancreatic Lipase Inhibitors (General Examples):

Compound ClassExample InhibitorMechanism of Action
Lipstatin derivativesOrlistatCovalent modification of the active site serine residue
FlavonoidsQuercetinCompetitive or mixed-type inhibition
SaponinsPlatycodin DCompetitive inhibition

This table presents general examples of pancreatic lipase inhibitors and is not indicative of the activity of 5-chloro-1H-benzo[d] nih.govnih.govoxazine-2,4-dione.

Renin Inhibitory Agents

Renin is an aspartic protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis. It catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin is therefore a direct and effective strategy for controlling hypertension.

General Research Findings on Renin Inhibitors:

The development of renin inhibitors has been a significant area of research in cardiovascular medicine. The first-generation inhibitors were peptide-based and suffered from poor oral bioavailability. Subsequent research focused on non-peptide inhibitors with improved pharmacokinetic properties. Aliskiren is a notable example of a potent and orally active direct renin inhibitor that has been approved for the treatment of hypertension.

While the benzoxazine scaffold has been investigated in medicinal chemistry for various applications, specific studies detailing the synthesis and evaluation of 5-chloro-1H-benzo[d] nih.govnih.govoxazine-2,4-dione or its direct analogues as renin inhibitors were not identified in the conducted literature search. Some research has explored 1,4-benzoxazin-3-one derivatives as potential renin inhibitors, indicating that the broader benzoxazine class has been of interest in this therapeutic area. However, this does not directly translate to the 2,4-dione scaffold of the subject compound.

Data on Renin Inhibitors (General Examples):

Compound ClassExample InhibitorTarget Binding
Non-peptideAliskirenBinds to the active site of renin, preventing substrate binding
Peptide-basedZankirenMimics the N-terminal sequence of angiotensinogen

This table presents general examples of renin inhibitors and is not indicative of the activity of 5-chloro-1H-benzo[d] nih.govnih.govoxazine-2,4-dione.

V. Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity

The biological profile of the benzoxazine (B1645224) scaffold can be significantly modulated by the nature and position of various substituents on the ring system. While specific SAR studies on 5-chloro-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione are not extensively detailed in the available literature, analysis of related benzoxazine and benzoxazinone derivatives provides valuable insights into how substituents influence activity.

Hydrophobic and polarizable groups often contribute positively to the biological activity of benzoxazinone derivatives. nih.gov For instance, in studies of 1,3-benzoxazine derivatives as potential anticancer agents, compounds bearing methyl, methoxy, and chloro substituents demonstrated significant cytotoxic effects against human breast cancer (MCF-7) cell lines. researchgate.net The presence of a halogen, such as the chloro group at the 5-position, can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes or interact with specific biological targets.

Research into other benzoxazine analogs has shown that:

Benzoxazines featuring a 2-bromo-phenyl group were found to be effective inhibitors of the binding between advanced glycation end products (AGEs) and their receptor (RAGE). mdpi.com

In a series of 4H-benzo[d] nih.govresearchgate.netoxazines evaluated for activity in breast cancer cells, a remarkable effect was observed for compounds with a substituted aryl group at the C-2 position. nih.gov

Studies on 1,4-benzoxazine hybrids designed as antioxidants revealed that catechol derivatives were more potent than their resorcinol counterparts, highlighting the importance of the substitution pattern on the molecule's radical scavenging and related activities. mdpi.com

Benzoxazine Derivative ClassSubstituent(s)Observed Biological EffectReference
1,3-BenzoxazinesMethyl, Methoxy, ChloroPotent cytotoxicity against MCF-7 breast cancer cells. researchgate.net
Benzoxazines2-Bromo-phenylEffective disruption of AGE-RAGE binding. mdpi.com
4H-Benzo[d] nih.govresearchgate.netoxazinesSubstituted aryl at C-2Significant cell proliferation inhibition in breast cancer cells. nih.gov
1,4-Benzoxazine HybridsCatechol moietyMore potent antioxidant activity compared to resorcinol analogues. mdpi.com
BenzoxazinonesHydrophobic and polarizable groupsFavorable contribution to antiviral activity against HSV-1 protease. nih.gov

Role of the Benzoxazine Core as a Privileged Scaffold

The benzoxazine ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netbenthamscience.com This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile foundation for the development of a wide range of therapeutic agents. The inherent structural features of the benzoxazine core allow for the introduction of diverse substituents at multiple positions, enabling chemists to generate large libraries of compounds for biological screening. benthamscience.com

The 1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione structure, in particular, is recognized for its ability to interact with various biological targets. nih.gov This class of compounds has been investigated for a multitude of therapeutic applications. The broad utility of the benzoxazine scaffold is demonstrated by its presence in compounds with a wide spectrum of biological activities, including:

Anticancer: Various derivatives have shown activity against different cancer cell lines. nih.govresearchgate.netumpr.ac.id

Antimicrobial: The scaffold is a component of molecules with antibacterial and antifungal properties. nih.govresearchgate.net

Anti-inflammatory: Certain benzoxazines exhibit anti-inflammatory effects. nih.govresearchgate.net

Antiviral: The benzoxazine core is found in molecules like efavirenz, an inhibitor of HIV-1 reverse transcriptase. nih.gov

Antitubercular: Some derivatives have shown promise as anti-tuberculosis agents. nih.govbenthamscience.com

Antioxidant: The scaffold can be functionalized to create potent antioxidant compounds. nih.govmdpi.comresearchgate.net

Neurological: The anxiolytic drug etifoxine contains a 4H-benzo[d] nih.govresearchgate.netoxazine (B8389632) core, highlighting its relevance in targeting the central nervous system. nih.gov

The versatility of the benzoxazine skeleton makes it a valuable building block in drug discovery, allowing for the development of novel therapeutic candidates with diverse pharmacological properties. benthamscience.com

Biological ActivityBenzoxazine Class ImplicatedReference
Anticancer1,3-Benzoxazines, 1,4-Benzoxazines, Benzo[a]phenoxazines nih.govresearchgate.netumpr.ac.id
AntimicrobialGeneral Benzoxazines, 1,4-Benzoxazines nih.govresearchgate.net
Anti-inflammatoryGeneral Benzoxazines nih.govresearchgate.net
Antiviral4H-Benzo[d] nih.govresearchgate.netoxazines nih.gov
AntitubercularGeneral Benzoxazines nih.govbenthamscience.com
Anxiolytic4H-Benzo[d] nih.govresearchgate.netoxazines (e.g., Etifoxine) nih.gov

Computational Approaches in SAR

Computational chemistry has become an indispensable tool for accelerating drug discovery and understanding structure-activity relationships at a molecular level. For benzoxazine derivatives, various computational methods are employed to predict their biological activity, understand their binding mechanisms, and guide the rational design of new compounds.

Molecular Docking: This technique is widely used to predict the binding orientation of a molecule to its target protein. For example, molecular docking studies of highly active 1,3-benzoxazine anticancer agents revealed that they bind to a narrow hydrophobic pocket within the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). researchgate.net In another study, docking simulations of benzoxazinone derivatives with Herpes Simplex Virus type 1 (HSV-1) protease identified important interactions with key amino acid residues, such as Ser129, and highlighted the role of hydrophobic interactions in stabilizing the inhibitor in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of newly designed molecules. For instance, QSAR studies have been used to predict the electrooxidation potentials of benzoxazine derivatives, an important pharmaceutical property. brieflands.com

Comparative Modeling: When the 3D structure of a target protein is not experimentally available, comparative (or homology) modeling can be used to build a theoretical model based on the known structure of a related protein. This approach was used to construct models of the HSV-1 protease to facilitate molecular docking studies with benzoxazinone inhibitors. nih.gov

These computational approaches provide deep insights into the molecular interactions that govern biological activity, enabling a more efficient and targeted approach to the design of novel benzoxazine-based therapeutic agents. nih.gov

Computational MethodBiological Target / Property StudiedKey Findings / ApplicationReference
Molecular DockingEpidermal Growth Factor Receptor (EGFR)Predicted binding of 1,3-benzoxazine derivatives to a hydrophobic pocket in the ATP binding site. researchgate.net
Molecular Docking & Comparative ModelingHerpes Simplex Virus type 1 (HSV-1) ProteaseIdentified key interactions with Ser129 and the importance of hydrophobic stabilization for benzoxazinone inhibitors. nih.gov
In Silico AnalysisReceptor for Advanced Glycation End products (RAGE)Predicted binding poses of benzoxazine inhibitors to the RAGE receptor. mdpi.com
QSARElectrooxidation PotentialDeveloped models to predict the half-wave potential of benzoxazine derivatives from their molecular descriptors. brieflands.com

Vi. Advanced Research and Future Directions

Exploration of Novel Analogues and Derivatives

Current research is actively pursuing the synthesis of new analogues and derivatives of 5-chloro-1H-benzo[d] chemicalbook.comguidechem.comoxazine-2,4-dione. By introducing diverse functional groups at various positions of the benzoxazine (B1645224) core, scientists aim to fine-tune the molecule's properties for enhanced biological activity or novel material characteristics. The synthesis of N-substituted derivatives, for instance, is a common strategy to explore new therapeutic avenues. bicbiotech.comking-pharm.com

In-depth Mechanistic Studies of Biological Actions

While many derivatives have shown promising biological effects, detailed mechanistic studies are crucial for understanding how these molecules interact with their biological targets at a molecular level. Future research will likely focus on elucidating the precise mechanisms of action, for example, how certain derivatives inhibit specific enzymes or disrupt cellular pathways in cancer cells. nih.gov

Development of Targeted Therapeutic Agents

The inherent bioactivity of the benzoxazinedione scaffold makes it an attractive starting point for the development of targeted therapeutic agents. By leveraging structure-activity relationship data, researchers can design and synthesize molecules with high specificity for particular biological targets, potentially leading to more effective drugs with fewer side effects. The use of 5-chloroisatoic anhydride (B1165640) as a precursor for compounds with anti-inflammatory or anticancer potential is an active area of investigation. chemicalbook.combiosynth.com

Green Chemistry in Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and modification of chemical compounds. Future research will likely explore more environmentally friendly and efficient synthetic routes to 5-chloro-1H-benzo[d] chemicalbook.comguidechem.comoxazine-2,4-dione and its derivatives. This includes the use of less hazardous solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical production.

Applications in Material Science and Other Fields

Beyond its biomedical applications, the unique chemical structure of 5-chloro-1H-benzo[d] chemicalbook.comguidechem.comoxazine-2,4-dione suggests potential uses in material science. The rigid, planar nature of the benzoxazine core could be exploited in the design of novel organic materials with interesting electronic or photophysical properties. For example, related benzoxazine structures have been used in the development of heat-resistant materials. nih.gov

Q & A

Q. What are the key structural features of 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione, and how are they confirmed experimentally?

The compound features a benzoxazine-dione scaffold with a chlorine substituent at position 5. Structural confirmation involves:

  • X-ray crystallography to resolve bond lengths, angles, and ring conformation .
  • NMR spectroscopy (¹H, ¹³C) to verify electronic environments of protons and carbons, particularly distinguishing carbonyl (C=O) and oxazine ring signals .
  • Computational modeling (e.g., Molecular Operating Environment, MOE) to compare theoretical and experimental geometries .

Q. What are the common synthetic routes for this compound?

A typical route involves:

  • Condensation reactions between chlorinated aromatic precursors and cyclic anhydrides or ketones under acidic or basic conditions .
  • Microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times from hours to minutes .
  • Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For example, discrepancies in carbonyl stretching (IR) vs. NMR shifts may indicate tautomeric forms or solvent effects .
  • Database comparisons : Use resources like the Protein Data Bank (PDB) or Reaxys to validate spectral patterns against similar compounds .
  • Dynamic NMR studies : Resolve conformational equilibria by analyzing temperature-dependent splitting of signals .

Q. How to design experiments to study the reactivity of this compound under varying conditions?

  • pH-dependent stability assays : Monitor degradation kinetics via HPLC at pH 3–10 to identify labile functional groups (e.g., hydrolysis of the oxazine ring) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways under inert or oxidative atmospheres .
  • Reactivity screening : Test electrophilic/nucleophilic substitution reactions (e.g., Suzuki coupling) to map reactive sites .

Q. What strategies improve regioselective functionalization of the benzoxazine-dione core?

  • Directing group incorporation : Introduce temporary substituents (e.g., nitro groups) to steer chlorination or alkylation to specific positions .
  • Metal-catalyzed cross-coupling : Use palladium or copper catalysts to target C-Cl bonds for selective substitution .
  • Solvent-controlled reactions : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack at the oxazine ring over the benzene moiety .

Q. What computational methods predict the biological or material interactions of this compound?

  • Docking simulations : Use MOE or AutoDock to model binding affinities with proteins (e.g., enzymes in the PDB) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge-transfer interactions .
  • Molecular dynamics (MD) : Simulate solvation effects or membrane permeability using force fields like AMBER or CHARMM .

Q. How can researchers resolve purification challenges for derivatives of this compound?

  • Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to exploit differences in solubility between byproducts and the target .
  • HPLC method development : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate polar impurities .
  • Chelation-assisted purification : Add EDTA to sequester metal contaminants from reaction catalysts .

Q. What experimental parameters are critical for optimizing microwave-assisted synthesis?

  • Power and temperature : Maintain 100–150 W and 80–120°C to prevent decomposition while ensuring rapid cyclization .
  • Solvent selection : High dielectric solvents (e.g., DMSO) absorb microwaves efficiently, improving energy transfer .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How to validate the biological activity of derivatives in vitro?

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates and IC₅₀ calculations .
  • Cytotoxicity screening : Use MTT or resazurin assays on cell lines to differentiate therapeutic vs. toxic effects .
  • Metabolic stability studies : Incubate derivatives with liver microsomes and quantify remaining parent compound via LC-MS .

Q. What methodologies integrate cross-disciplinary data (e.g., structural, synthetic, and biological) for comprehensive analysis?

  • Cheminformatics platforms : Combine Reaxys, SciFinder, and PubChem to collate synthesis protocols, spectral data, and bioactivity profiles .
  • Multivariate statistical analysis : Apply PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with biological outcomes .
  • Machine learning models : Train algorithms on datasets linking substituent patterns to solubility or toxicity endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.